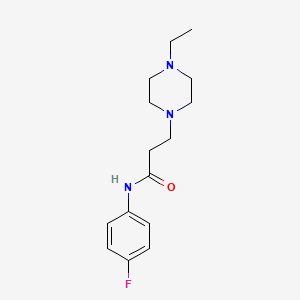

![molecular formula C16H16N4O2 B5512509 3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5512509.png)

3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives, including structures related to 3-[5-(2-methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridazine, involves strategic reactions that incorporate oxadiazole and pyridazine rings. An efficient method has been developed using a mixture of concentrated nitric and trifluoroacetic acids for the synthesis of oxadiazolo[3,4-d]pyridazine trioxides from oxadiazole oxides, showcasing the complexity and innovation in synthesizing such compounds (Ogurtsov et al., 2018). Additionally, the creation of novel pyridazine derivatives with various functional groups through targeted synthetic pathways demonstrates the compound's synthetic accessibility and the potential for derivatization (Zohdi et al., 1997).

Molecular Structure Analysis

Detailed structural analysis through X-ray diffraction and spectroscopic techniques confirms the planar nature of the oxadiazolopyridazine core and reveals significant intramolecular interactions, such as π-π stacking and hydrogen bonding, which contribute to the stability and high crystal density of these molecules (Ogurtsov et al., 2018). These structural features are crucial for understanding the compound's reactivity and potential intermolecular interactions in various environments.

Chemical Reactions and Properties

The chemical behavior of pyridazine derivatives under different conditions has been extensively studied. Reactions with various reagents afford a wide range of heterocyclic compounds, indicating a versatile reactivity profile that can be tailored for specific applications. The ability to undergo cycloaddition, substitution, and condensation reactions highlights the compound's chemical versatility and potential as a precursor for more complex molecules (Khalil et al., 2000).

Physical Properties Analysis

The physical properties of pyridazine and oxadiazole derivatives, such as crystal density, melting points, and solubility, are influenced by their molecular structure. The planar geometry and intracyclic bond lengths contribute to the high crystal density, making these compounds suitable for applications requiring high material density and stability (Ogurtsov et al., 2018).

Chemical Properties Analysis

The electronic structure and reactivity descriptors obtained from density functional theory (DFT) calculations provide insight into the compound's chemical stability and reactivity. The HOMO-LUMO gap, along with global reactivity descriptors, indicates a stable molecule with specific reactive sites that can be targeted for chemical modifications. These properties are crucial for designing molecules with desired reactivity and stability profiles (Sallam et al., 2021).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the wide range of activities exhibited by compounds with similar structures . Additionally, new synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these compounds .

Eigenschaften

IUPAC Name |

5-(2-methyl-1-phenoxypropyl)-3-pyridazin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(2)14(21-12-7-4-3-5-8-12)16-18-15(20-22-16)13-9-6-10-17-19-13/h3-11,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNACZKKNGPPWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC(=NO1)C2=NN=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Methyl-1-phenoxypropyl)-1,2,4-oxadiazol-3-YL]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)

![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)

![5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)